molecular formula C10H11N3 B13405225 2-Quinazolin-2-yl-ethylamine

2-Quinazolin-2-yl-ethylamine

Cat. No.: B13405225
M. Wt: 173.21 g/mol
InChI Key: YXPQVPYDMKZASJ-UHFFFAOYSA-N
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Description

2-Quinazolin-2-yl-ethylamine is a compound belonging to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules . The structure of this compound consists of a quinazoline ring attached to an ethylamine group, making it a versatile compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinazolin-2-yl-ethylamine typically involves the reaction of 2-aminobenzonitrile with ethylamine under specific conditions. One common method includes the use of a palladium-catalyzed intramolecular aryl C-H amidination by isonitrile insertion . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Quinazolin-2-yl-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides, which have significant biological activities .

Scientific Research Applications

2-Quinazolin-2-yl-ethylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Quinazolin-2-yl-ethylamine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biological processes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Quinazolin-2-yl-ethylamine is unique due to its specific structure, which allows it to interact with a wide range of biological targets

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-quinazolin-2-ylethanamine

InChI

InChI=1S/C10H11N3/c11-6-5-10-12-7-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6,11H2

InChI Key

YXPQVPYDMKZASJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)CCN

Origin of Product

United States

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